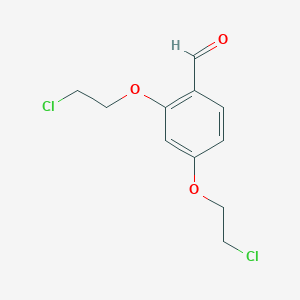

2,4-Bis(2-chloroethoxy)benzaldehyde

説明

BenchChem offers high-quality 2,4-Bis(2-chloroethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(2-chloroethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-bis(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c12-3-5-15-10-2-1-9(8-14)11(7-10)16-6-4-13/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGRPLWVIDVARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCl)OCCCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"2,4-Bis(2-chloroethoxy)benzaldehyde" CAS number and molecular weight

An In-Depth Technical Guide to 2,4-Bis(2-chloroethoxy)benzaldehyde: Physicochemical Profiling, Mechanistic Synthesis, and Pharmaceutical Utility

Executive Briefing

In the landscape of modern drug discovery and organic synthesis, bifunctionalized aromatic aldehydes serve as critical architectural keystones. 2,4-Bis(2-chloroethoxy)benzaldehyde is a highly versatile, symmetrically functionalized intermediate. By possessing both a reactive formyl group and two terminal alkyl chlorides, this molecule acts as a tri-functional scaffold. It is predominantly utilized in the synthesis of nitrones—essential precursors for 1,3-dipolar cycloadditions in the development of complex pharmaceutical agents [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will deconstruct the physicochemical data, explore the kinetic and thermodynamic causality behind its synthesis, and establish a self-validating protocol for its preparation.

Physicochemical & Spectral Data Presentation

To engineer synthetic pathways effectively, one must first understand the foundational metrics of the target molecule. The presence of the chloroethoxy groups significantly alters the lipophilicity and boiling point of the base benzaldehyde structure, making it a stable, crystalline solid at room temperature [1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2,4-Bis(2-chloroethoxy)benzaldehyde |

| CAS Registry Number | 325465-62-1 |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ |

| Molecular Weight | 263.12 g/mol |

| Physical Appearance | Colorless needles |

| Melting Point | 80 – 81 °C |

Table 2: ¹H NMR Spectral Validation Data (CDCl₃) Diagnostic peaks used for self-validating the completion of the synthesis workflow.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |

| 3.82 – 3.90 | Multiplet (m) | 4H | -CH₂Cl protons (Deshielded by adjacent Cl) |

| 4.28 – 4.34 | Multiplet (m) | 4H | -OCH₂- protons (Strongly deshielded by O) |

| 6.47 | Singlet (s) | 1H | Aromatic proton (C3, between ether groups) |

| 6.57 | Doublet (d, J=8.7 Hz) | 1H | Aromatic proton (C5) |

| 7.82 | Doublet (d, J=8.5 Hz) | 1H | Aromatic proton (C6, ortho to formyl) |

| 10.35 | Singlet (s) | 1H | Aldehyde (-CHO) proton |

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2,4-bis(2-chloroethoxy)benzaldehyde is achieved via the selective O-alkylation of 2,4-dihydroxybenzaldehyde [1].

The Causality of Experimental Choices

-

The Electrophile (1-Bromo-2-chloroethane): Why use a mixed dihalide? Bromide is a softer, more polarizable, and weaker base than chloride, making it a vastly superior leaving group in Sₙ2 reactions. This kinetic differential ensures that the phenoxide nucleophile selectively attacks the brominated carbon, preserving the terminal chlorine for downstream pharmaceutical applications.

-

The Base (K₂CO₃): A mild inorganic base is critical. Strong bases (like NaOH or NaH) could trigger unwanted Cannizzaro reactions or aldol condensations at the aldehyde moiety. K₂CO₃ is perfectly calibrated to deprotonate the acidic phenolic hydroxyls (pKa ~8-9) without degrading the formyl group.

-

The Solvent (Acetone): Acetone serves as a polar aprotic solvent. It does not solvate the phenoxide anion as tightly as protic solvents (like ethanol) would, thereby maximizing the nucleophilicity of the phenoxide and accelerating the Sₙ2 displacement.

Step-by-Step Methodology

-

Reaction Assembly: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone (e.g., 60 mL per 10 mmol scale).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Stir the suspension at room temperature for 15 minutes to allow for the formation of the deep-colored diphenoxide intermediate.

-

Electrophilic Addition: Introduce 1-bromo-2-chloroethane (2.5 eq) dropwise. The slight excess ensures complete di-alkylation.

-

Thermal Activation: Heat the mixture to reflux (approx. 56 °C) for 20 hours.

-

In-Process Validation (TLC): Do not blindly stop the reaction. Validate progress using Thin Layer Chromatography (Hexane/Ethyl Acetate 7:3). The starting material (highly polar, low Rf) must completely disappear, replaced by a single, less polar spot (higher Rf) corresponding to the di-alkylated product.

-

Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a suitable solvent system (e.g., ethanol/water) to yield colorless needles (Typical yield: ~51%)[1].

-

Final Validation: Confirm product integrity via ¹H NMR, specifically noting the disappearance of the broad phenolic -OH signals (~10-11 ppm) and the emergence of the aliphatic multiplets at δ 3.82-4.34.

Synthetic workflow for 2,4-Bis(2-chloroethoxy)benzaldehyde via selective O-alkylation.

Application Landscape: Nitrones and Drug Scaffolding

In pharmaceutical development, 2,4-bis(2-chloroethoxy)benzaldehyde is rarely the final active pharmaceutical ingredient (API). Instead, it is a high-value intermediate.

Its primary utility lies in the synthesis of nitrones . By reacting the aldehyde moiety with an N-alkylhydroxylamine, a nitrone is formed. Nitrones are potent 1,3-dipoles. When subjected to 1,3-dipolar cycloaddition with various alkenes, they form isoxazolidines —a privileged heterocyclic scaffold found in numerous antibacterial, antiviral, and neuroprotective drug candidates [1].

Furthermore, the two terminal chloroethoxy groups act as orthogonal reactive sites. Once the delicate cycloaddition is complete, these alkyl chlorides can be subjected to nucleophilic substitution (e.g., with amines or thiols) to append solubilizing groups or to link the pharmacophore to a solid support or polymer matrix.

Downstream application of 2,4-Bis(2-chloroethoxy)benzaldehyde in nitrone synthesis.

References

-

Katritzky, A. R., He, H.-Y., Long, Q., Cui, X., Level, J., & Allan, L. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(iii), 240-251. Available at:[Link]

"2,4-Bis(2-chloroethoxy)benzaldehyde" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Bis(2-chloroethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Bis(2-chloroethoxy)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, offers a predictive assessment of its behavior in a range of common organic solvents, and provides detailed, field-proven experimental protocols for empirical solubility determination. By integrating structural analysis with practical methodologies, this guide serves as an essential resource for the effective handling and application of 2,4-Bis(2-chloroethoxy)benzaldehyde in a laboratory setting.

Introduction: Understanding the Molecular Profile of 2,4-Bis(2-chloroethoxy)benzaldehyde

2,4-Bis(2-chloroethoxy)benzaldehyde is a substituted aromatic aldehyde. Its molecular structure, featuring a central benzaldehyde core with two 2-chloroethoxy groups at the 2 and 4 positions, dictates its physicochemical properties, including its solubility. The presence of the polar aldehyde group and ether linkages, contrasted with the nonpolar benzene ring and alkyl chains, suggests a nuanced solubility profile.

The fundamental principle of "like dissolves like" is paramount in predicting solubility.[1] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,4-Bis(2-chloroethoxy)benzaldehyde, the key intermolecular forces at play are:

-

Dipole-dipole interactions: Arising from the polar carbon-oxygen double bond of the aldehyde group and the carbon-oxygen and carbon-chlorine bonds within the chloroethoxy side chains.

-

London dispersion forces: Present due to the electron clouds of the aromatic ring and the alkyl portions of the side chains.

-

Hydrogen bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, though the molecule lacks a hydrogen bond donor.

A thorough understanding of these forces is critical for selecting appropriate solvents for reactions, purification, and formulation.

Figure 1: Molecular Structure of 2,4-Bis(2-chloroethoxy)benzaldehyde.

Predictive Solubility Profile

Table 1: Predicted Qualitative Solubility of 2,4-Bis(2-chloroethoxy)benzaldehyde in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Poor to Insoluble | The significant polarity introduced by the aldehyde and two ether groups, along with the two chlorine atoms, will likely make it immiscible with purely non-polar aliphatic solvents. |

| Toluene | Moderately Soluble | The aromatic nature of toluene can solvate the benzene ring of the molecule through π-π stacking interactions.[5] | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have significant dipole moments that can interact favorably with the polar functional groups of the molecule.[4] |

| Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and its polarity is suitable for solvating the polar groups of the molecule.[5] | |

| Tetrahydrofuran (THF) | Soluble | THF is a polar ether that should readily dissolve the compound due to favorable interactions with the ether linkages and the aldehyde group.[5] | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions.[4] | |

| Dimethylformamide (DMF) | Highly Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules, including those with multiple polar functional groups.[4][5] | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The alcohol's ability to act as a hydrogen bond donor to the aldehyde and ether oxygens will enhance solubility. However, the overall non-polar character from the benzene ring and chloroalkyl chains may limit high solubility.[4] |

| Water | Insoluble | The large non-polar surface area of the molecule, including the benzene ring and the two chloroethoxy side chains, will dominate over the limited polarity of the functional groups, leading to very poor aqueous solubility.[7][8][9] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2,4-Bis(2-chloroethoxy)benzaldehyde, a systematic approach is required. The following protocol outlines a standard procedure for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

2,4-Bis(2-chloroethoxy)benzaldehyde (solid)

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

Water bath or heating block (optional, for temperature studies)

Experimental Workflow

Figure 2: Experimental Workflow for Qualitative Solubility Determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 25 mg of 2,4-Bis(2-chloroethoxy)benzaldehyde into a small, dry test tube.[7][8]

-

Solvent Addition: Add 0.75 mL of the chosen organic solvent to the test tube in small portions.[7][8]

-

Mixing: After each addition, cap the test tube and shake or vortex it vigorously for at least 60 seconds.[1] Ensure thorough mixing to facilitate dissolution.

-

Observation: Carefully observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration (approximately 33.3 mg/mL).

-

Insoluble Determination: If the solid does not dissolve, the compound is considered insoluble or poorly soluble.

-

Repeat: Repeat this procedure for each of the selected organic solvents to build a comprehensive solubility profile.

-

Temperature Effects (Optional): For solvents where the compound is poorly soluble at room temperature, the mixture can be gently warmed in a water bath to observe if solubility increases with temperature.[5] This is particularly useful when screening for recrystallization solvents.

Self-Validating System and Causality

This protocol incorporates a self-validating system through the use of a standardized amount of solute and solvent. The vigorous mixing ensures that the observation is not limited by a slow rate of dissolution. The choice of a relatively high concentration (33.3 mg/mL) provides a clear distinction between soluble and poorly soluble compounds for most laboratory applications.

Troubleshooting and Advanced Considerations

-

Oiling Out: In some cases, particularly with mixed solvent systems or during cooling for recrystallization, the compound may separate as an oil instead of a crystalline solid. This indicates that the solution is supersaturated or the solvent is not ideal. Using a more polar solvent or a different solvent pair can mitigate this issue.[5]

-

Reaction with Solvent: Be aware of the potential for the aldehyde group to react with certain solvents, especially under heating or in the presence of catalysts. For instance, aldehydes can form acetals with alcohols in the presence of an acid catalyst.

-

Quantitative Analysis: For precise solubility determination, a gravimetric method can be employed where a saturated solution is prepared, an aliquot of the supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured.[4]

Conclusion

While direct experimental data on the solubility of 2,4-Bis(2-chloroethoxy)benzaldehyde is scarce, a robust predictive framework based on its molecular structure and the principles of intermolecular forces can be established. This guide provides a scientifically grounded prediction of its solubility in a variety of common organic solvents, with a strong expectation of good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents. The detailed experimental protocol provided herein offers a reliable method for the empirical validation of these predictions, empowering researchers to confidently handle and utilize this compound in their work.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Benzaldehyde (CAS 100-52-7): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.

- Solubility of Organic Compounds. (2023, August 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Benzaldehyde. (n.d.). Grokipedia.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Benzaldehyde. (2025, November 10). Sciencemadness Wiki.

- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (2021, September 13). Journal of Chemical & Engineering Data - ACS Publications.

- Overcoming solubility issues of 2,4-Bis(benzyloxy)benzaldehyde in reaction media. (n.d.). Benchchem.

- Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. (n.d.). ResearchGate.

Sources

- 1. chem.ws [chem.ws]

- 2. scent.vn [scent.vn]

- 3. Benzaldehyde â Grokipedia [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

Technical Whitepaper: Synthesis, Mechanistic Rationale, and Spectral Elucidation of 2,4-Bis(2-chloroethoxy)benzaldehyde

Executive Summary & Chemical Identity

2,4-Bis(2-chloroethoxy)benzaldehyde (CAS: 325465-62-1) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis and pharmaceutical drug development [1]. Featuring an electrophilic formyl group alongside two reactive alkyl chloride handles, this compound serves as a critical intermediate for cross-linking, macrocycle synthesis, and the development of complex active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive, self-validating protocol for its synthesis, grounded in chemoselective alkylation, followed by an in-depth elucidation of its spectral properties (NMR, IR, and MS).

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2,4-Bis(2-chloroethoxy)benzaldehyde |

| CAS Registry Number | 325465-62-1 |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ |

| Molecular Weight | 263.12 g/mol |

| Appearance | Colorless needles |

| Melting Point | 80–81 °C |

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2,4-bis(2-chloroethoxy)benzaldehyde relies on the base-promoted, chemoselective alkylation of 2,4-dihydroxybenzaldehyde using 1-chloro-2-bromoethane. The experimental design leverages the differential leaving group abilities of halogens to ensure high fidelity in product formation .

Causality Behind Experimental Choices

-

Chemoselective Alkylating Agent: 1-Chloro-2-bromoethane is selected because the bromide ion is a significantly better leaving group than the chloride ion (due to larger atomic radius and higher polarizability). This allows the phenoxide nucleophile to exclusively displace the bromide via an Sₙ2 mechanism, leaving the terminal chloride intact.

-

Base and Solvent Selection: Anhydrous potassium carbonate (K₂CO₃) in acetone is utilized. K₂CO₃ is a mild base that quantitatively deprotonates the phenolic hydroxyl groups without triggering unwanted aldol condensations or Cannizzaro reactions at the aldehyde. Acetone provides an optimal reflux temperature (56 °C) that drives the Sₙ2 reaction kinetically without degrading the starting materials.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high yield (typically ~51%).

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (20 mmol) in 60 mL of anhydrous acetone.

-

Base Addition: Add anhydrous K₂CO₃ (14 g, ~100 mmol) to the solution. Validation check: The solution will slightly darken as the phenoxide ions form.

-

Alkylation: Introduce 1-chloro-2-bromoethane (46 mmol, 2.3 equivalents). The slight excess accounts for the dual alkylation sites and drives the reaction to completion.

-

Reflux & Monitoring: Heat the mixture to reflux (56 °C) for 20 hours. Validation check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is complete when the highly polar starting material spot disappears.

-

Quench & Workup: Cool the mixture to room temperature, pour into distilled water, and extract three times with Ethyl Acetate (EtOAc). The EtOAc layer selectively partitions the non-polar target compound away from aqueous KBr and unreacted K₂CO₃.

-

Drying & Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography using Hexane/EtOAc (3:1) as the eluent. Isolate the fraction corresponding to the target compound and crystallize to yield colorless needles (mp 80–81 °C).

Fig 1: Synthetic workflow and multi-modal spectral validation of 2,4-Bis(2-chloroethoxy)benzaldehyde.

Spectral Elucidation & Data Presentation

Thorough spectral characterization is mandatory to confirm the regioselectivity of the alkylation and the integrity of the functional groups. The data below synthesizes empirical literature findings with predictive spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide absolute confirmation of the structural framework. The chemical shifts are governed by the anisotropic effects of the aromatic ring and the deshielding properties of the electronegative oxygen and chlorine atoms.

Table 2: ¹H NMR Spectral Data (CDCl₃ / Acetone-d₆)

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Causality / Rationale |

| 10.35 | Singlet (s) | 1H | - | -CHO | Highly deshielded by the carbonyl oxygen and aromatic ring anisotropy. |

| 7.82 | Doublet (d) | 1H | 8.5 Hz | Ar-H (C6) | Ortho-coupling to H5; strongly deshielded by the adjacent formyl group. |

| 6.57 | Doublet (d) | 1H | 8.7 Hz | Ar-H (C5) | Ortho-coupling to H6; shielded by the electron-donating para-alkoxy group. |

| 6.47 | Singlet (s) | 1H | - | Ar-H (C3) | Isolated proton situated between two electron-donating alkoxy groups; highly shielded. |

| 4.28–4.34 | Multiplet (m) | 4H | - | 2 × -CH₂-O- | Deshielded directly by the adjacent electronegative ether oxygen atoms. |

| 3.82–3.90 | Multiplet (m) | 4H | - | 2 × -CH₂-Cl | Deshielded by chlorine, but resonates upfield relative to the oxygen-bound methylene. |

Table 3: ¹³C NMR Spectral Data

| Shift (δ, ppm) | Assignment | Causality / Rationale |

| 187.9 | -CHO | Carbonyl carbon; extreme deshielding due to double bond to oxygen. |

| 164.4, 162.1 | Ar-C (C2, C4) | Aromatic carbons directly attached to oxygen (ipso carbons); highly deshielded. |

| 130.4 | Ar-C (C6) | Aromatic carbon ortho to the aldehyde group. |

| 119.7 | Ar-C (C1) | Aromatic carbon directly attached to the electron-withdrawing formyl group. |

| 106.6 | Ar-C (C5) | Aromatic carbon ortho to the C4 alkoxy group. |

| 99.7 | Ar-C (C3) | Aromatic carbon flanked by two oxygen atoms; exhibits profound shielding for an sp² carbon. |

| 68.4, 68.2 | 2 × -CH₂-O- | Aliphatic carbons directly bonded to the ether oxygens. |

| 41.5 | 2 × -CH₂-Cl | Aliphatic carbons bonded to chlorine; overlapping signals due to chemical equivalence proximity. |

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

While NMR establishes connectivity, MS and IR validate the molecular weight, isotopic distribution, and functional group vibrations. Because the molecule contains two chlorine atoms, its mass spectrum exhibits a distinct isotopic signature that serves as a definitive identification tool.

Table 4: IR and MS Validation Data

| Modality | Key Signals / Peaks | Assignment & Rationale |

| FT-IR | ~1675 cm⁻¹ | C=O Stretch: Conjugated aldehyde carbonyl vibration. |

| FT-IR | ~1250 cm⁻¹, 1180 cm⁻¹ | C-O-C Stretch: Asymmetric stretching of the alkyl aryl ether linkages. |

| FT-IR | ~750 cm⁻¹ | C-Cl Stretch: Confirms the preservation of the terminal alkyl chlorides. |

| EI-MS (70 eV) | m/z 262 (100%) | Molecular Ion [M]⁺: Base peak corresponding to the ³⁵Cl₂ isotope. |

| EI-MS (70 eV) | m/z 264 (~65%) | [M+2]⁺ Ion: Confirms the presence of one ³⁵Cl and one ³⁷Cl atom. |

| EI-MS (70 eV) | m/z 266 (~11%) | [M+4]⁺ Ion: Confirms the presence of two ³⁷Cl atoms, validating the dichloro structure. |

Conclusion

The synthesis of 2,4-bis(2-chloroethoxy)benzaldehyde exemplifies the power of chemoselective Sₙ2 alkylation in generating highly functionalized aromatic scaffolds. By strictly adhering to the causality-driven protocol outlined above—utilizing the differential reactivity of bromides versus chlorides—researchers can achieve reliable yields. Furthermore, the multi-modal spectral data provided acts as a self-validating framework, ensuring that the structural integrity of both the electrophilic aldehyde and the dual alkyl chloride handles is maintained for downstream applications.

References

-

Katritzky, A. R., He, H.-Y., Long, Q., Cui, X., Level, J., & Allan, L. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. Available at:[Link]

"2,4-Bis(2-chloroethoxy)benzaldehyde" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 2,4-Bis(2-chloroethoxy)benzaldehyde

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2,4-Bis(2-chloroethoxy)benzaldehyde. This guide has been meticulously synthesized by a Senior Application Scientist to construct a probable safety profile based on the known hazards of its structural precursors and close chemical analogs. The recommendations herein are derived from an expert analysis of available data and should be treated as a precautionary guide for trained professionals.

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel compounds are frequently synthesized for which complete safety data has not yet been established. 2,4-Bis(2-chloroethoxy)benzaldehyde is one such molecule. While it holds potential as a synthetic intermediate, its safe handling is paramount. This technical guide moves beyond a standard template to provide researchers, scientists, and drug development professionals with a logically derived safety and handling protocol. Our approach is grounded in the principle of structural analogy—a cornerstone of toxicological assessment—by dissecting the molecule into its core components and evaluating the known risks associated with each.

The core structure is a benzaldehyde ring, substituted at the 2 and 4 positions. The parent compound for these substitutions is 2,4-dihydroxybenzaldehyde . The substituents themselves are two 2-chloroethoxy groups. By examining the material safety data for these parent molecules and related analogs, we can build a robust, evidence-based framework for anticipating the behavior and hazards of the target compound. This document explains the causality behind each safety recommendation, empowering researchers to not just follow protocols, but to understand them.

Chemical Identification and Structural Rationale

To understand the molecule's potential reactivity and toxicological profile, we must first understand its structure.

-

Systematic Name: 2,4-Bis(2-chloroethoxy)benzaldehyde

-

Molecular Formula: C₁₁H₁₂Cl₂O₃

-

Structure:

-

A central benzene ring.

-

An aldehyde group (-CHO) at position 1.

-

Two 2-chloroethoxy groups (-OCH₂CH₂Cl) at positions 2 and 4.

-

The key features dictating its safety profile are:

-

The Aldehyde Group: Aldehydes are known for their reactivity and potential to cause irritation to the skin, eyes, and respiratory tract.[1][2]

-

The Chlorinated Ether Side Chains: The 2-chloroethoxy groups are perhaps the most significant feature from a toxicological standpoint. Alkyl halides, particularly those with an adjacent ether linkage, can act as alkylating agents. This imparts a potential for genotoxicity and necessitates careful handling to avoid exposure.[3] The precursor, 2,4-dihydroxybenzaldehyde, is known to be an irritant and harmful if swallowed.[4]

Hazard Profile by Structural Analogy

The predicted hazard profile for 2,4-Bis(2-chloroethoxy)benzaldehyde is a composite of the risks associated with its constituent parts.

Predicted GHS Hazard Classification:

Based on an analysis of its analogs, the following GHS classifications are anticipated.

| Hazard Class | Predicted Classification & Rationale |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) . Rationale: Both benzaldehyde and 2,4-dihydroxybenzaldehyde are classified as harmful if swallowed.[2][5] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) . Rationale: 2,4-dihydroxybenzaldehyde and many related benzaldehydes are known skin irritants.[4][6] The presence of alkylating side chains may enhance this effect. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) . Rationale: This is a consistent classification across nearly all benzaldehyde derivatives and is a primary concern.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) . Rationale: Inhalation of aldehyde-containing compounds frequently leads to respiratory tract irritation.[2][5] |

| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long-lasting effects) . Rationale: Benzaldehyde itself is classified as harmful to aquatic life.[1] Chlorinated organic compounds often persist and exhibit toxicity in aquatic environments. |

Quantitative Data and Physical Properties

The following properties are estimated based on analogs and structural analysis. Direct measurement is required for confirmation.

| Property | Predicted Value / Observation | Rationale / Source Analog |

| Molecular Weight | 263.11 g/mol | Calculated |

| Appearance | White to yellow or beige solid/powder | Based on 2,4-dihydroxybenzaldehyde and 4-(2-Chloroethoxy)benzaldehyde. |

| Solubility | Likely soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF). Low solubility in water. | Common for substituted aromatic aldehydes. |

| Stability | Stable under recommended storage conditions. May be sensitive to air and light over time. | Benzaldehydes can oxidize to benzoic acids.[7] Precursor 2,4-dihydroxybenzaldehyde is air sensitive. |

| Incompatibilities | Strong oxidizing agents, strong bases. | Common for aldehydes and alkyl halides.[7] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), and hydrogen chloride gas. | Standard for chlorinated organic compounds. |

Experimental Protocols: Safe Handling and Storage

Given the predicted hazard profile, a stringent, self-validating handling protocol is essential. The logic behind these steps is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to create a barrier between the researcher and the chemical.

-

Ventilation: All manipulations (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.

-

Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for tears and replace gloves frequently. Do not wear gloves outside of the laboratory area.

-

Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

Storage Protocol

Chemical stability and safety are intrinsically linked. Improper storage can lead to degradation and increased risk.

-

Container: Keep the compound in a tightly sealed, clearly labeled container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[7]

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

-

Segregation: Keep away from incompatible materials, particularly strong oxidizing agents and bases.

Waste Disposal

-

Classification: The compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) should be treated as hazardous chemical waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of down the drain.[1]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visualization of Safety and Handling Workflow

The following diagrams illustrate the logical flow for safe handling and emergency response.

Sources

Advanced Synthetic Applications of 2,4-Bis(2-chloroethoxy)benzaldehyde: A Bifunctional Scaffold for Macrocycles and Bioactive Probes

Executive Summary & Chemical Rationale

In modern synthetic organic chemistry and drug discovery, the design of bifunctional building blocks is paramount for the rapid generation of molecular complexity. 2,4-Bis(2-chloroethoxy)benzaldehyde (CAS: 325465-62-1) represents a highly versatile, orthogonally reactive scaffold[1].

Structurally, this compound features two distinct reactive domains:

-

An Electrophilic Formyl Group: Primed for nucleophilic addition-elimination reactions (e.g., Knoevenagel condensations, Schiff base formation, and hydrazone synthesis).

-

Two Alkyl Chloride Chains (2-chloroethoxy groups): Serving as latent electrophiles for SN2 macrocyclization or terminal functionalization with amines, thiols, or alkoxides.

As a Senior Application Scientist, I approach this molecule not just as an intermediate, but as a programmable node. The strategic placement of the chloroethoxy groups at the ortho (2-) and para (4-) positions relative to the electron-withdrawing aldehyde creates unique electronic and steric environments, making it an ideal precursor for benzocrown ethers, fluorescent chemosensors, and targeted anti-proliferative agents[2].

Mechanistic Design: The Causality of Reagent Selection

The synthesis of 2,4-bis(2-chloroethoxy)benzaldehyde relies on the selective alkylation of 2,4-dihydroxybenzaldehyde using 1-chloro-2-bromoethane. The choice of 1-chloro-2-bromoethane over 1,2-dichloroethane or 1,2-dibromoethane is a deliberate exploitation of leaving group kinetics.

-

Why 1-chloro-2-bromoethane? Bromide is a significantly better leaving group than chloride due to its larger atomic radius and greater polarizability, which better stabilizes the developing negative charge in the SN2 transition state. This differential reactivity allows the phenoxide nucleophile to selectively displace the bromide, leaving the terminal chloride intact.

-

Avoidance of Cross-Linking: If 1,2-dibromoethane were used, the highly reactive terminal bromide of the mono-alkylated intermediate would rapidly react with another molecule of 2,4-dihydroxybenzaldehyde, leading to unwanted bridged dimers or polymeric resins.

SN2 alkylation mechanism exploiting the differential leaving group ability of Br vs Cl.

Structural Analogs & Comparative Yields

The methodology used to synthesize the bis(2-chloroethoxy) derivative can be adapted to generate a library of dialkoxybenzaldehyde analogs. By altering the alkyl halide, researchers can tune the downstream applications of the scaffold (e.g., using propargyl bromide for click-chemistry compatible terminal alkynes)[3].

Table 1: Comparative Synthesis of 2,4-Dialkoxybenzaldehyde Analogs

Reactions performed via Method B: Alkylation of 2,4-dihydroxybenzaldehyde in the presence of K2CO3 [3].

| Compound Name | Alkylating Agent | Solvent / Temp | Time (h) | Yield (%) | Melting Point (°C) | Downstream Application |

| 2,4-Bis(2-chloroethoxy)benzaldehyde | 1-Chloro-2-bromoethane | Acetone / Reflux | 20 | 51% | 80-81 | Macrocyclization, Crown Ethers |

| 2,4-Bis(benzyloxy)benzaldehyde | Benzyl Bromide | BuOH / Reflux | 6 | 67% | 87-88 | Protecting group chemistry |

| 2,4-Bis(2-propynyloxy)benzaldehyde | 3-Bromo-1-propyne | DMF / 80°C | 2.5 | 90% | 113-114 | CuAAC "Click" Chemistry |

Divergent Derivatization Strategies

Once the core scaffold is isolated, it can be driven down two primary synthetic pathways, often dictated by the target application (materials science vs. pharmacology).

Divergent synthetic pathways of 2,4-bis(2-chloroethoxy)benzaldehyde.

Pathway A: Macrocyclization (Crown Ethers & Sensors)

The two terminal chlorides are perfectly positioned for double SN2 displacement by polyamines (e.g., diethylenetriamine) or polyethylene glycols under high-dilution conditions. This yields formyl-substituted crown ethers. The formyl group acts as an electronic "pull" and can be further conjugated to a fluorophore, creating a push-pull system whose fluorescence is modulated upon metal ion binding within the crown cavity.

Pathway B: Hydrazone Formation (Bioactive Analogs)

Condensation of the formyl group with sulfonylhydrazines or acylhydrazines yields hydrazone derivatives. Related alkoxy-substituted benzaldehyde hydrazones have demonstrated significant anti-proliferative activity against cell lines such as A549, KG-1, and K562, often exhibiting IC50 values in the nanomolar range[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks.

Protocol 1: Synthesis of 2,4-Bis(2-chloroethoxy)benzaldehyde Core[1]

Reagents:

-

2,4-Dihydroxybenzaldehyde: 20 mmol (2.76 g)

-

1-Chloro-2-bromoethane: 46 mmol (6.60 g) (Note: 2.3 eq excess to drive full dialkylation)

-

Anhydrous Potassium Carbonate ( K2CO3 ): 14 g

-

Acetone (Anhydrous): 60 mL

Step-by-Step Methodology:

-

Initiation: Charge an oven-dried 250 mL round-bottom flask with 2,4-dihydroxybenzaldehyde and anhydrous acetone. Stir until dissolved.

-

Base Addition: Add anhydrous K2CO3 in one portion. The solution will immediately darken, indicating the formation of the highly nucleophilic phenoxide anion.

-

Alkylation: Add 1-chloro-2-bromoethane dropwise over 10 minutes via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (reflux) for 20 hours under a nitrogen atmosphere.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts ( KBr , unreacted K2CO3 ) over a pad of Celite. Wash the filter cake with ethyl acetate (3 x 20 mL).

-

Extraction: Concentrate the filtrate in vacuo. Partition the residue between water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4 .

-

Purification: Evaporate the solvent and purify the crude residue via silica gel column chromatography using Hexane/Ethyl Acetate (3:1) as the eluent.

Validation & Quality Control:

-

TLC Monitoring: The starting material (2,4-dihydroxybenzaldehyde) has a low Rf and stains intensely with KMnO4 . The product will have a significantly higher Rf due to the loss of hydrogen-bonding hydroxyl groups.

-

1H NMR Verification: Confirm success by the complete disappearance of the phenolic -OH signals (~10-11 ppm). Confirm the presence of the chloroethoxy groups via two distinct multiplets at δ 3.82-3.90 (m, 4H, −CH2Cl ) and δ 4.28-4.34 (m, 4H, −OCH2− )[1]. The formyl proton should appear as a sharp singlet at δ 10.35[1].

Protocol 2: Synthesis of Acylhydrazone Bioactive Derivatives[2]

Reagents:

-

2,4-Bis(2-chloroethoxy)benzaldehyde: 1.0 mmol (263 mg)

-

Target Acylhydrazine (e.g., benzhydrazide): 1.1 mmol

-

Absolute Ethanol: 10 mL

-

Glacial Acetic Acid: 2 drops (Catalyst)

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde and the acylhydrazine in absolute ethanol in a 50 mL flask.

-

Catalysis: Add 2 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon and accelerating nucleophilic attack by the hydrazine.

-

Condensation: Heat the mixture to reflux for 4-6 hours.

-

Precipitation: Cool the reaction to 0°C in an ice bath. The hydrazone product will typically precipitate as a crystalline solid.

-

Isolation: Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum.

Validation & Quality Control:

-

Visual Cue: The reaction transitions from a clear solution to a heavy suspension as the highly conjugated, less soluble hydrazone forms.

-

IR Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretch (~1680 cm−1 ) and the appearance of an imine C=N stretch (~1610-1630 cm−1 ) and an amide N−H stretch (~3200 cm−1 ).

References

- Katritzky, A. R., He, H.-Y., Long, Q., Cui, X., Level, J., & Allan, L. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(iii), 240-251. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU5uUlS054PlxIVbaHc96J6YjSb655WDGQQoa-0NJbtS0lXJIG_KemM2uz3AtuNtgEO2rq-MkmggjJ8jZVWPNxPEBYigjCQFbMjfK7HGoD77P7pRTnD8ja4sFBUmoxt-gJl7k7CUZSQpiXsoeoJiRylIz4eAeECjkMzfH7KixFWiAs]

- Semantic Scholar. (2000). The preparation of some heteroaromatic and aromatic aldehydes. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcjcckLTwumYCXKcGwB7meSNyKvKiMYWCQRKtqOPi7VhW3RfUWkgRmrRZr_ftNmhUDxTTw80OFB7EbpebboRItqRfdWYJHVq3sUgpa9ucI3GCzt8WRC8DZXsj9GSxf3-TwMHCvj9ZKN13y5Mwda9plOGFqM3aJHRobTHoGHRxN3mrc4wUFTVGB]

- ResearchGate. (2026). The preparation of some heteroaromatic and aromatic aldehydes. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpIAd2BxxKlt1bNowfvlJX1QeANDy5VliEbaCClUrBntENR7hNOqZda4txyMnbw_fMPtGjLQNTCV_aCyTPAoxIGUhg1GMvXW_60X82iN5w2eJmaIm8yZPX29rUFISi9WmzUOFCqQgSaW7-4w8ZqpJiljQIi2rAc4nqvNuF4Frc-VmUWbXtDf0RIcHvnRWFHY8-3cdFWqLX8W8FMXnwQcWq9dKkC_mnTcnLzw==]

Sources

Application Note: Synthesis of 1,4-Benzoxazepine Scaffolds via Tandem Reductive Amination-Cyclization of 2,4-Bis(2-chloroethoxy)benzaldehyde with Primary Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern drug discovery, the design of privileged heterocyclic scaffolds is paramount. 2,4-Bis(2-chloroethoxy)benzaldehyde (CAS: 325465-62-1)[1] is a highly versatile, dual-electrophilic building block. Originally synthesized via the base-promoted alkylation of 2,4-dihydroxybenzaldehyde with 1-bromo-2-chloroethane[2], this compound presents unique regioselective opportunities when reacted with primary amines.

When exposed to a primary amine ( R−NH2 ), this aldehyde undergoes a tandem reaction sequence:

-

Schiff Base Formation: Condensation to form an imine intermediate.

-

Reductive Amination: Reduction to a highly nucleophilic secondary amine.

-

Intramolecular SN2 Cyclization: Ring closure to form a 1,4-benzoxazepine derivative.

Causality in Regioselectivity: The regioselectivity of this reaction is governed by Baldwin's rules and kinetic proximity. The ortho-substituted 2-chloroethoxy group is perfectly positioned for a kinetically favored 7-exo-tet cyclization, yielding a 2,3,4,5-tetrahydro-1,4-benzoxazepine system. Conversely, the para-chloroethoxy group remains unreacted due to the high entropic cost of macrocyclization. This unreacted para-aliphatic chloride effectively serves as a bioorthogonal handle for late-stage functionalization, such as the attachment of PROTAC linkers or fluorophores.

Experimental Design & Causality

As a self-validating system, every reagent in this protocol is chosen to prevent competing side reactions:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over NaBH4 . NaBH(OAc)3 is a mild reducing agent that selectively reduces imines in the presence of aldehydes. This prevents the premature reduction of the starting material into a dead-end benzyl alcohol byproduct.

-

Delayed Base Addition: N,N -Diisopropylethylamine (DIPEA) is introduced only after the reduction phase is complete. Adding a base too early promotes unwanted intermolecular alkylation of the primary amine with the chloroethoxy groups before the imine is fully formed and reduced.

-

Solvent Selection: 1,2-Dichloroethane (DCE) is optimal because it readily dissolves all reagents, supports the mildly acidic conditions required for imine formation, and possesses a boiling point (83 °C) that accommodates the elevated temperatures needed for the final cyclization step without requiring a solvent swap.

Step-by-Step Protocol

Phase 1: Imine Formation

-

In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-bis(2-chloroethoxy)benzaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Add the primary amine ( R−NH2 , 1.05 equiv). Note: If the amine is a hydrochloride salt, add a stoichiometric amount of triethylamine (TEA) to liberate the free base prior to addition.

-

Add glacial acetic acid (1.0 equiv) to catalyze the condensation. Stir the mixture at room temperature for 2 hours.

-

Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The aldehyde spot (UV active) should disappear, replaced by a new, less polar imine spot.

-

Phase 2: Reductive Amination

-

Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

-

Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 equiv) over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Self-Validation Check: LC-MS or TLC should confirm the complete conversion of the imine to the secondary amine intermediate (which typically streaks or appears more polar than the imine).

-

Phase 3: Base-Promoted Intramolecular Cyclization

-

To the same reaction vessel, add DIPEA (3.0 equiv) and heat the mixture to 70 °C for 12 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the 7-exo-tet SN2 displacement of the ortho-chloride by the newly formed secondary amine. DIPEA acts as an acid scavenger for the generated HCl .

-

-

Cool the reaction to room temperature.

Phase 4: Workup & Purification

-

Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 15 minutes. This neutralizes the acetic acid and partitions DIPEA hydrochlorides into the aqueous layer.

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 .

-

Concentrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the 7-(2-chloroethoxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine derivative.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of the critical cyclization step (Phase 3), demonstrating the necessity of the selected base and solvent.

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |

| 1 | DCE | None | 70 | 24 | <10% | Reaction stalls due to HCl accumulation poisoning the nucleophile. |

| 2 | DCE | TEA (2.0) | 70 | 12 | 65% | Moderate yield; TEA is slightly nucleophilic, causing minor side reactions. |

| 3 | DCE | DIPEA (3.0) | 70 | 12 | 88% | Optimal; DIPEA is strictly non-nucleophilic and an excellent acid scavenger. |

| 4 | THF | DIPEA (3.0) | 65 | 16 | 72% | Lower boiling point of THF reduces the kinetic rate of the 7-exo-tet closure. |

| 5 | DMF | K2CO3 (3.0) | 90 | 8 | 54% | High heat and strong base lead to degradation and intermolecular oligomerization. |

Pathway Visualization

Tandem reductive amination and cyclization pathway of 2,4-bis(2-chloroethoxy)benzaldehyde.

References

- Aaronchem. "325465-62-1 | 2,4-Bis(2-chloroethoxy)benzaldehyde Product Catalog." Aaronchem Materials.

- Semantic Scholar / ARKIVOC. "The preparation of some heteroaromatic and aromatic aldehydes." ARKIVOC 2000 (iii) 240-251.

-

Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 11, 3849–3862. URL:[Link]

Sources

The Strategic Role of 2,4-Bis(2-chloroethoxy)benzaldehyde in the Synthesis of Novel Schiff Bases: A Guide for Researchers

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the vast landscape of synthetic chemistry, Schiff bases hold a distinguished position due to their remarkable versatility and wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1][2] These compounds, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with a carbonyl compound.[3] The specific aldehyde or ketone precursor significantly influences the physicochemical and biological properties of the resulting Schiff base. This guide focuses on a promising, yet lesser-explored precursor: 2,4-Bis(2-chloroethoxy)benzaldehyde .

While direct literature on Schiff bases derived from 2,4-Bis(2-chloroethoxy)benzaldehyde is not abundant, its structure suggests significant potential. The presence of two chloroethoxy side chains introduces unique electronic and steric features, and these reactive chloro- groups offer avenues for post-synthesis modifications, such as the introduction of further functionalities or the creation of polymeric structures. This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from this intriguing benzaldehyde derivative. The protocols and insights presented herein are built upon established principles of Schiff base chemistry, drawing parallels from structurally related compounds to provide a robust starting point for investigation.

Core Principles: The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:

-

Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5]

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. This step is often catalyzed by a small amount of acid.[5][6]

The equilibrium of this reaction can be shifted towards the product by removing the water formed, often through azeotropic distillation or the use of dehydrating agents.

Experimental Protocol: Synthesis of a Schiff Base from 2,4-Bis(2-chloroethoxy)benzaldehyde

This protocol outlines a general procedure for the synthesis of a Schiff base from 2,4-Bis(2-chloroethoxy)benzaldehyde and a primary amine.

Materials:

-

2,4-Bis(2-chloroethoxy)benzaldehyde

-

A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 2,4-Bis(2-chloroethoxy)benzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

-

Addition of Amine: To this solution, add the primary amine (1.0 equivalent) dissolved in a small amount of absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the amine.

-

Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Filtration and Washing: Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the synthesis of a Schiff base from 2,4-Bis(2-chloroethoxy)benzaldehyde.

Caption: General workflow for the synthesis of Schiff bases.

Characterization of the Synthesized Schiff Base

Confirmation of the successful synthesis and purity of the Schiff base is crucial. The following spectroscopic techniques are indispensable for structural elucidation:

| Spectroscopic Technique | Expected Observations |

| FT-IR Spectroscopy | The disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). The appearance of a new, strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.[7] |

| ¹H NMR Spectroscopy | The disappearance of the aldehydic proton signal (a singlet typically between δ 9-10 ppm). The appearance of a new singlet for the azomethine proton (-CH=N-), usually in the range of δ 8-9 ppm.[8] Signals corresponding to the aromatic protons and the protons of the chloroethoxy groups will also be present and can be assigned to confirm the structure. |

| ¹³C NMR Spectroscopy | The disappearance of the carbonyl carbon signal of the aldehyde (typically around δ 190 ppm). The appearance of a new signal for the imine carbon (-C=N-), usually in the downfield region of the spectrum (around δ 160-170 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity. |

Potential Applications and Future Directions

The unique structural features of Schiff bases derived from 2,4-Bis(2-chloroethoxy)benzaldehyde open up a plethora of potential applications:

-

Medicinal Chemistry: The presence of the chloroethoxy groups may enhance the lipophilicity of the molecule, potentially improving its bioavailability. These Schiff bases could be screened for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

-

Coordination Chemistry: The imine nitrogen and the ether oxygens of the chloroethoxy groups can act as donor atoms, making these Schiff bases potential polydentate ligands for the formation of stable metal complexes. These metal complexes themselves often exhibit enhanced biological activity or novel catalytic properties.

-

Materials Science: The terminal chloro groups on the ethoxy chains are reactive sites for further chemical transformations. This allows for the potential use of these Schiff bases as monomers in polymerization reactions, leading to the development of novel functional polymers with unique properties.

Logical Relationship: From Precursor to Advanced Materials

The following diagram illustrates the potential pathways for utilizing Schiff bases derived from 2,4-Bis(2-chloroethoxy)benzaldehyde.

Caption: Application pathways for the synthesized Schiff bases.

Conclusion

While 2,4-Bis(2-chloroethoxy)benzaldehyde is a relatively unexplored precursor in Schiff base chemistry, its unique structure presents exciting opportunities for the development of novel compounds with diverse applications. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and exploration of this promising class of Schiff bases. The potential for creating new therapeutic agents, catalysts, and functional materials underscores the importance of further investigation into this area.

References

-

ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

-

IntechOpen. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

-

SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]

-

IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Retrieved from [Link]

-

YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

-

ER Publications. (n.d.). Ft-Nmr Spectroscopy in Schiff Bases: Synthesis, Applications, and Characterization. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the Schiff base synthesized from the condensation.... Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]

-

GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. Retrieved from [Link]

-

Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

Medires Publishing. (2024, April 30). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. 2-(4-Chlorophenoxy)benzaldehyde | 111826-11-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. jetir.org [jetir.org]

- 4. 4-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. jocpr.com [jocpr.com]

- 7. nextsds.com [nextsds.com]

- 8. scbt.com [scbt.com]

Application Note: Synthesis and Post-Polymerization Modification of 2,4-Bis(2-chloroethoxy)benzaldehyde for Acid-Cleavable Drug Delivery

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Rationale & Monomer Overview

The development of stimuli-responsive polymeric nanocarriers is a cornerstone of modern targeted cancer therapy. The monomer 2,4-Bis(2-chloroethoxy)benzaldehyde serves as a highly versatile A2-type building block for step-growth polymerization[1]. Structurally, it possesses two primary alkyl chloride groups and one sterically protected aldehyde group.

This unique structural dichotomy allows for a highly orthogonal synthetic strategy:

-

Polymer Backbone Formation: The two 2-chloroethoxy groups undergo efficient nucleophilic aliphatic substitution (SN2) with dithiols to form a robust polythioether backbone.

-

Pendant Functionalization: The aldehyde group remains unreacted during polymerization, serving as a pendant reactive site for the subsequent conjugation of primary amine-containing therapeutics (e.g., Doxorubicin) via acid-cleavable Schiff base (imine) linkages[2].

Mechanistic Insights & Causality (E-E-A-T)

Why Polythioether Synthesis via Thiol-Halogen Click Reaction?

Traditional step-growth polymerizations often require extreme temperatures or harsh catalysts that would degrade sensitive functional groups. The thiol-halogen nucleophilic substitution is a "click-like" step-growth reaction that proceeds efficiently under mild conditions.

-

Causality of the Base: Cesium carbonate (Cs₂CO₃) is selected over stronger bases (like NaOH or KOH). Strong bases would trigger unwanted side reactions at the aldehyde group, such as the Cannizzaro reaction or aldol condensations. Cs₂CO₃ leverages the "cesium effect," where the large, highly polarizable cesium cation loosely coordinates with the thiolate anion, drastically enhancing its nucleophilicity toward the alkyl chlorides without compromising the structural integrity of the pendant aldehyde.

-

Causality of the Solvent: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature stabilizes the SN2 transition state, accelerating the polymerization kinetics while maintaining the growing polymer chain in solution.

The Logic of the Acid-Cleavable Imine Bond

Doxorubicin (DOX) exhibits severe dose-limiting cardiotoxicity when administered systemically. By conjugating DOX to the polythioether backbone via an imine bond, the drug is rendered inactive during systemic circulation (pH 7.4). However, upon accumulation in the tumor microenvironment via the Enhanced Permeability and Retention (EPR) effect, the mildly acidic conditions (pH 5.0–5.5) trigger the rapid hydrolysis of the Schiff base, releasing the active DOX directly into the cancer cells[3].

Workflow for the synthesis and DOX conjugation of the functional polythioether carrier.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Poly[thioether-alt-(2,4-dialkoxybenzaldehyde)]

Objective: Synthesize the functional polymer backbone while preserving the pendant aldehyde.

-

Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-Bis(2-chloroethoxy)benzaldehyde (2.63 g, 10.0 mmol) and anhydrous Cs₂CO₃ (8.14 g, 25.0 mmol).

-

Degassing: Purge the flask with ultra-pure Argon for 15 minutes.

-

Monomer Addition: Inject anhydrous DMF (20 mL) followed by 1,4-Butanedithiol (1.22 g, 10.0 mmol) via a gas-tight syringe.

-

Polymerization: Immerse the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours under an Argon atmosphere.

-

Purification: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove cesium salts. Precipitate the filtrate dropwise into 500 mL of ice-cold methanol.

-

Isolation: Collect the precipitated polymer via centrifugation (8000 rpm, 10 min), wash twice with methanol, and dry under vacuum at 40 °C for 24 hours.

ngcontent-ng-c87454734="" class="ng-star-inserted">Validation Checkpoint (Trustworthiness): Analyze an aliquot via ¹H NMR (CDCl₃). The successful formation of the polymer is confirmed by the disappearance of the -CH₂Cl triplet at δ 3.82–3.90 ppm and the appearance of a new -CH₂S- triplet. Crucially, verify the persistence of the aldehyde proton singlet at δ 10.35 ppm, confirming the functional group survived the polymerization.

Protocol B: Conjugation of Doxorubicin (DOX) via Schiff Base Formation

Objective: Attach DOX to the polymer backbone to create the pH-responsive prodrug[4].

-

Neutralization: Dissolve DOX·HCl (116 mg, 0.2 mmol) in 5 mL of anhydrous DMSO. Add Triethylamine (TEA, 40 µL, 0.28 mmol) and stir in the dark for 2 hours to deprotonate the primary amine of DOX.

-

Conjugation: Dissolve the synthesized polythioether (equivalent to 1.0 mmol of repeating aldehyde units) in 10 mL of DMSO. Add the neutralized DOX solution dropwise.

-

Reaction: Add a catalytic amount of glacial acetic acid (10 µL) to promote imine formation. Stir the mixture at room temperature in the dark for 48 hours.

-

Purification: Transfer the mixture to a dialysis tubing (MWCO 3.5 kDa) and dialyze against deionized water (pH adjusted to 8.0 with trace NaOH to prevent premature imine hydrolysis) for 72 hours, changing the water every 12 hours to remove unreacted DOX and DMSO.

-

Lyophilization: Freeze-dry the dialyzed solution to obtain the dark red DOX-conjugated polymer.

Validation Checkpoint (Trustworthiness): Perform Gel Permeation Chromatography (GPC) equipped with both Refractive Index (RI) and UV-Vis detectors (set to 480 nm). The co-elution of the polymer RI peak with the DOX UV-Vis peak confirms covalent conjugation rather than physical encapsulation.

Protocol C: In Vitro Acid-Triggered Release Assay

Objective: Validate the pH-responsive cleavage of the prodrug[3].

-

Incubation: Suspend 5 mg of the DOX-conjugated polymer in 10 mL of two different release media: (A) PBS buffer at pH 7.4, and (B) Acetate buffer at pH 5.0.

-

Sampling: Incubate at 37 °C with gentle shaking (100 rpm). At predetermined time points (1, 4, 8, 24, 48 hours), extract 1 mL of the release medium and replace it with 1 mL of fresh buffer.

-

Quantification: Measure the fluorescence intensity of the extracted samples (Excitation: 480 nm, Emission: 590 nm) to quantify the released DOX against a standard calibration curve.

Mechanism of acid-triggered doxorubicin release from the polymer backbone.

Quantitative Data Presentation

Table 1: Polymerization Conditions and GPC Characterization

| Monomer Ratio (A2:B2) | Catalyst | Temp (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1.0 : 1.0 | Cs₂CO₃ | 80 | 24 | 18.4 | 29.8 | 1.62 |

| 1.0 : 1.05 | Cs₂CO₃ | 80 | 24 | 12.1 | 18.5 | 1.53 |

Table 2: Drug Loading Content (DLC) and Conjugation Efficiency (CE)

| Initial DOX Feed (wt%) | Conjugation Time (h) | Conjugation Efficiency (%) | Final Drug Loading Content (%) |

|---|---|---|---|

| 10.0 | 48 | 88.5 | 8.8 |

| 20.0 | 48 | 76.2 | 15.2 |

Table 3: Cumulative DOX Release Kinetics (In Vitro)

| Time Point (Hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

|---|---|---|

| 1 | < 2.0 | 18.5 |

| 8 | 4.5 | 45.2 |

| 24 | 8.1 | 78.4 |

| 48 | 11.2 | 92.6 |

References

-

Katritzky, A. R., et al. "The preparation of some heteroaromatic and aromatic aldehydes." ARKIVOC 2000 (iii) 240-251. 5

-

Wu, J., et al. "Copolymerization Involving Sulfur-Containing Monomers." Chemical Reviews 2023, 123, 11.

-

Zhang, Y., et al. "Design, Synthesis, and Characterization of Schiff Base Bond-Linked pH-Responsive Doxorubicin Prodrug Based on Functionalized mPEG-PCL for Targeted Cancer Therapy." Polymers 2018, 10(10), 1134. 2

-

Hervault, A., et al. "Doxorubicin loaded dual pH- and thermo-responsive magnetic nanocarrier for combined magnetic hyperthermia and targeted controlled drug delivery applications." RSC Advances 2016, 6, 19550-19562. 3

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis, and Characterization of Schiff Base Bond-Linked pH-Responsive Doxorubicin Prodrug Based on Functionalized mPEG-PCL for Targeted Cancer Therapy | MDPI [mdpi.com]

- 3. Doxorubicin loaded dual pH- and thermo-responsive magnetic nanocarrier for combined magnetic hyperthermia and targeted controlled drug delivery applic ... - Nanoscale (RSC Publishing) DOI:10.1039/C5NR07773G [pubs.rsc.org]

- 4. Frontiers | Schiff-Linked PEGylated Doxorubicin Prodrug Forming pH-Responsive Nanoparticles With High Drug Loading and Effective Anticancer Therapy [frontiersin.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

Application Note: Leveraging 2,4-Bis(2-chloroethoxy)benzaldehyde in Knoevenagel Condensation for Advanced Intermediate Synthesis

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed exploration of 2,4-Bis(2-chloroethoxy)benzaldehyde as a versatile substrate in the Knoevenagel condensation reaction. We delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic implications of the resulting products for pharmaceutical research and drug development. The unique bifunctional nature of this aldehyde—possessing a reactive carbonyl for C-C bond formation and two chloroethoxy side chains for subsequent derivatization—makes it a highly valuable building block for creating complex molecular scaffolds.

Introduction: The Strategic Value of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3] This reaction is typically catalyzed by a weak organic base, such as piperidine or an amine derivative.[1][4] Its significance lies in its reliability and efficiency in producing α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and, most notably, therapeutic agents.[2][5] The products of Knoevenagel condensation are frequently found in molecules exhibiting anticancer, antioxidant, and antimalarial properties, making the reaction a key tool in medicinal chemistry.[2][6][7]

The Featured Reagent: 2,4-Bis(2-chloroethoxy)benzaldehyde

2,4-Bis(2-chloroethoxy)benzaldehyde is a uniquely functionalized aromatic aldehyde. Its core utility stems from two key structural features:

-

The Aldehyde Group: This serves as the electrophilic site for the Knoevenagel condensation, allowing for the construction of a conjugated system.

-

The Bis(2-chloroethoxy) Groups: These substituents are more than passive spectators. The terminal chlorides on the flexible ethoxy chains are latent electrophiles, stable under the mild basic conditions of the Knoevenagel reaction. They serve as reactive handles for post-condensation modifications, such as nucleophilic substitution with amines, thiols, or phenols. This allows for the covalent linkage of the core scaffold to other pharmacophores or biomolecules, a critical strategy in modern drug design. The synthesis of related compounds with chloroethyl groups has been explored for creating potential cytotoxic agents.[8]

Reaction Mechanism: A Stepwise View

The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism.[4][9] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Enolate Formation: The basic catalyst (e.g., Piperidine) abstracts an acidic proton from the active methylene compound (e.g., Malononitrile) to form a resonance-stabilized carbanion, the enolate.[4]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2,4-Bis(2-chloroethoxy)benzaldehyde, forming a tetrahedral alkoxide intermediate.[4][9]

-

Protonation: The alkoxide is protonated by the conjugate acid of the catalyst (e.g., piperidinium ion) to yield a β-hydroxy adduct.

-

Dehydration: A final deprotonation at the α-carbon, followed by the elimination of a hydroxide ion (which is subsequently neutralized), results in the formation of the final α,β-unsaturated product and the regeneration of the basic catalyst. This elimination step often proceeds via an E1cB mechanism.[4]

Caption: Generalized mechanism of the Knoevenagel condensation.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the condensation of 2,4-Bis(2-chloroethoxy)benzaldehyde with common active methylene compounds.

Protocol 1: Synthesis of (E)-2-(2,4-bis(2-chloroethoxy)benzylidene)malononitrile

This protocol uses malononitrile, a highly reactive methylene compound, often providing excellent yields at room temperature.[10]

Materials:

-

2,4-Bis(2-chloroethoxy)benzaldehyde (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq)

-

Ethanol (Reagent Grade)

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Bis(2-chloroethoxy)benzaldehyde (e.g., 2.77 g, 10 mmol) in ethanol (30 mL).

-

Reagent Addition: Add malononitrile (e.g., 0.70 g, 10.5 mmol) to the solution and stir until it dissolves completely.

-

Catalysis: Add piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is consumed (typically 1-3 hours).[11]

-

Work-up: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold distilled water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL) to remove residual impurities.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol.

-

Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Sources

- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]